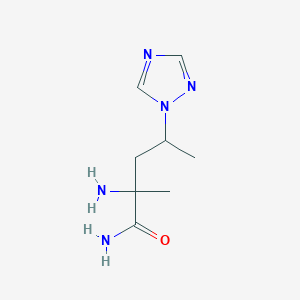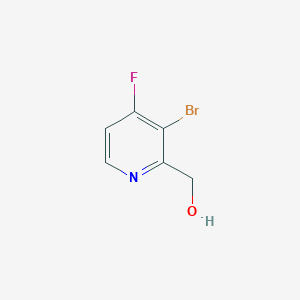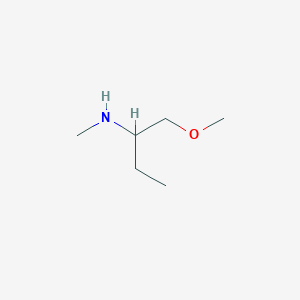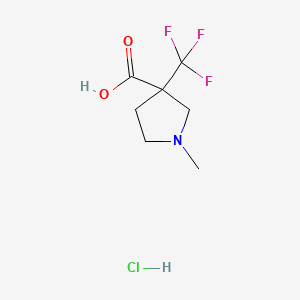
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide is a chemical compound with the molecular formula C8H15N5O and a molecular weight of 197.24 g/mol . It features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction between N-guanidinosuccinimide and amines . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in various quantities .
Chemical Reactions Analysis
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide involves its ability to bind to specific molecular targets, such as enzymes and receptors, through its triazole ring. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s versatility in binding to different targets makes it useful in a wide range of applications .
Comparison with Similar Compounds
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can be compared to other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
These compounds share the triazole ring structure but differ in their specific functional groups and applications. The unique combination of the triazole ring with the pentanamide moiety in this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C8H15N5O/c1-6(13-5-11-4-12-13)3-8(2,10)7(9)14/h4-6H,3,10H2,1-2H3,(H2,9,14) |
InChI Key |
AANURHVRSRHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)N)N)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino}acetate](/img/structure/B13484070.png)
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)





![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)


